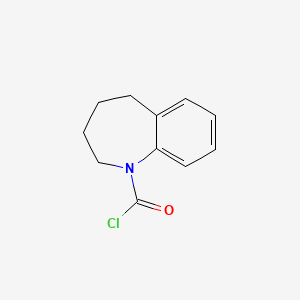![molecular formula C18H38O6 B12577783 3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) CAS No. 208828-06-2](/img/structure/B12577783.png)
3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is a chemical compound characterized by its unique structure, which includes a dodecane backbone with two oxy groups and two propane-1,2-diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) typically involves the reaction of dodecanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with propane-1,2-diol to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.
Biology: It can be employed in the study of biochemical pathways and as a reagent in enzymatic reactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) exerts its effects depends on its specific application. In biochemical pathways, the compound may interact with enzymes or receptors, modulating their activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Butane-1,4-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Hexane-1,6-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Octane-1,8-diylbis(oxy)]di(propane-1,2-diol)
Uniqueness
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties. This longer chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where shorter-chain analogs may not be effective.
Properties
CAS No. |
208828-06-2 |
|---|---|
Molecular Formula |
C18H38O6 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[12-(2,3-dihydroxypropoxy)dodecoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H38O6/c19-13-17(21)15-23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-18(22)14-20/h17-22H,1-16H2 |
InChI Key |
JFWVRYGTNZCFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCOCC(CO)O)CCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



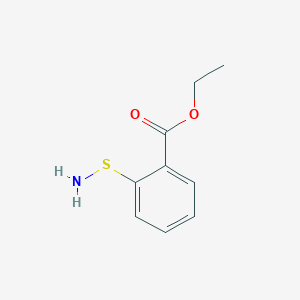
![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
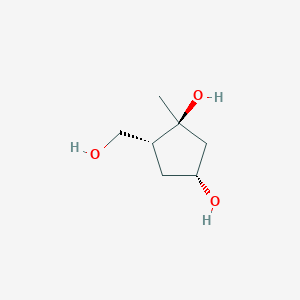
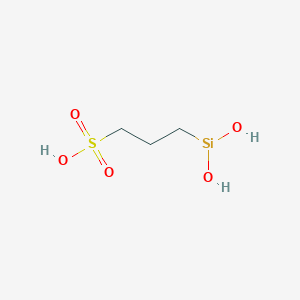
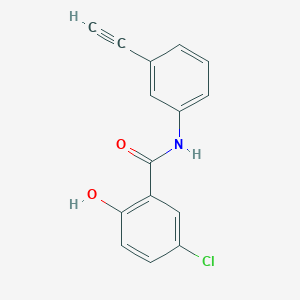
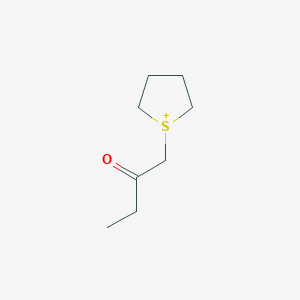
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
